4β-Hydroxy Cholesterol-d7 4-Acetate

Stable isotope synthesis Oxysterol chemistry Regioselective oxidation

4β-Hydroxy Cholesterol-d7 4-Acetate (CAS 1363529-54-7) is a deuterium-labeled (d7), acetate-protected derivative of 4β-hydroxycholesterol, a major endogenous oxysterol formed exclusively by cytochrome P450 3A4/5 (CYP3A4/5) from cholesterol. The compound bears seven deuterium atoms at the 25,26,26,26,27,27,27 positions of the cholesterol side chain and carries an acetyl protecting group at the C4β-hydroxyl position.

Molecular Formula C29H48O3
Molecular Weight 451.743
CAS No. 1363529-54-7
Cat. No. B585538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4β-Hydroxy Cholesterol-d7 4-Acetate
CAS1363529-54-7
Synonyms(3β,4β)-Cholest-5-ene-3,4-diol-d7 4-Acetate;  4β-Acetoxycholest-5-en-3β-ol-d7
Molecular FormulaC29H48O3
Molecular Weight451.743
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C
InChIInChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27-,28-,29-/m1/s1/i1D3,2D3,18D
InChIKeyCPAJTVKFJMIGFR-XOBJRHKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4β-Hydroxy Cholesterol-d7 4-Acetate (CAS 1363529-54-7): A Stable Isotope-Labeled Synthetic Precursor for CYP3A Biomarker Quantification


4β-Hydroxy Cholesterol-d7 4-Acetate (CAS 1363529-54-7) is a deuterium-labeled (d7), acetate-protected derivative of 4β-hydroxycholesterol, a major endogenous oxysterol formed exclusively by cytochrome P450 3A4/5 (CYP3A4/5) from cholesterol [1]. The compound bears seven deuterium atoms at the 25,26,26,26,27,27,27 positions of the cholesterol side chain and carries an acetyl protecting group at the C4β-hydroxyl position [2]. It is not a final-use internal standard per se, but rather the direct synthetic intermediate en route to the free diol d7-4β-hydroxycholesterol (CAS 1246302-80-6), which serves as the surrogate analyte and/or internal standard in validated LC-MS/MS assays for CYP3A phenotyping [3]. The compound is supplied as a neat, made-to-order reference material (MW 451.73, formula C29H41D7O3) with a short shelf life, and is available from specialty suppliers including LGC Standards (TRC-H917987) and Santa Cruz Biotechnology .

Why 4β‑Hydroxy Cholesterol‑d7 4‑Acetate Cannot Be Replaced by Unlabeled, Free‑Diol, or Lower‑Deuterium Analogs in Validated CYP3A Biomarker Workflows


The quantitation of endogenous 4β‑hydroxycholesterol (4βHC) in human plasma presents a unique analytical challenge: the analyte is always present at physiologically relevant concentrations (10–60 ng/mL in healthy volunteers), making it impossible to generate a true analyte‑free blank matrix for calibration [1]. The validated solution, established by Goodenough et al. (2011), employs a dual‑isotopologue strategy in which d7‑4βHC serves as the surrogate analyte (spiked into calibration standards and QCs prepared in native plasma) while d4‑4βHC serves as the internal standard [2]. This approach requires two chemically identical yet mass‑resolved isotopologues—a requirement that cannot be met by unlabeled 4β‑hydroxy cholesterol 4‑acetate (CAS 2515‑18‑6), the free diol d7‑4βHC alone, or the d4‑labeled variant alone. Furthermore, the acetate‑protected form is the essential synthetic precursor produced by the regioselective bromine/silver acetate oxidation of d7‑cholesterol; without this intermediate, the free d7‑4βHC standard cannot be synthesized via the validated two‑step route in acceptable yield (15–28% overall) [3]. Substituting with a different isotopic label (e.g., ¹³C) or a lower‑deuterium form (d4, +4 Da) compromises the ≥3 Da mass shift best practice and precludes participation in the dual‑isotopologue methodology that achieves intraday/interday accuracy within 6% and precision below 5% RSD [2].

Quantitative Differentiation Evidence: 4β-Hydroxy Cholesterol-d7 4-Acetate vs. Closest Analogs and Alternatives


Evidence 1: The Acetate-Protected Intermediate Is the Indispensable Synthetic Entry Point to Validated d7-4βHC, with 15–28% Overall Yield via a Regioselective Two-Step Route

The synthesis of d7-4β-hydroxycholesterol—the surrogate analyte and internal standard used in all validated LC-MS/MS CYP3A biomarker assays—proceeds exclusively through 4β-Hydroxy Cholesterol-d7 4-Acetate as the penultimate intermediate. In the Turley et al. (2012) method developed at Bristol-Myers Squibb, d7-cholesterol is oxidized with bromine and silver acetate in pyridine to install an acetate-protected hydroxyl group at the C4 position [1]. This acetate intermediate is then hydrolyzed (methanolic KOH) to yield the free diol d7-4βHC. The overall two-step yield for d7-4βHC was 15–28% [1]. By contrast, the epimeric 4α-hydroxycholesterol required a four-step synthesis from cholesteryl benzoate and achieved only 1% overall yield [1]. Without the acetate protecting group—which shields the C4-hydroxyl during workup and purification—the direct oxidation of cholesterol yields complex mixtures of autoxidation products including 4α-OHC, 7α/7β-OHC, and 5,6-epoxides, from which isolation of pure 4β-OHC is exceedingly difficult [2]. The acetate-protected intermediate therefore represents a controlled, tractable synthetic node that no alternative (unlabeled 4β-hydroxy cholesterol 4-acetate or the free diol) can functionally replace in the production of the deuterated standard.

Stable isotope synthesis Oxysterol chemistry Regioselective oxidation

Evidence 2: d7 Labeling (+7 Da) Exceeds the ≥3 Da Best-Practice Threshold by a Wider Margin than d4 (+4 Da), Reducing Isotopic Cross-Talk Risk

The accepted best practice for stable isotope-labeled (SIL) internal standards in LC-MS/MS quantification of small molecules (<1000 Da) requires a minimum mass difference of ≥3 Da between the analyte and the SIL-IS to avoid spectral overlap from natural-abundance ¹³C and ²H isotopes . The unlabeled analyte 4β-hydroxycholesterol has a monoisotopic mass of 402.35 Da (free diol) or 444.69 Da (acetate). The d4-labeled variant (4β-Hydroxy Cholesterol-d4, CAS 1363529-44-5) provides a +4 Da shift, which satisfies the ≥3 Da minimum but with a margin of only 1 Da [1]. In contrast, the d7-labeled compound provides a +7 Da shift—a margin of 4 Da above the threshold—which is particularly important given that oxysterol analytes are often detected as [M-H₂O+H]⁺ or picolinyl ester derivatives where in-source dehydration can produce fragment ions that narrow the effective mass window [2]. Furthermore, the Goodenough et al. (2011) validated method explicitly requires both d7-4βHC (as surrogate analyte) and d4-4βHC (as internal standard) to operate simultaneously in the same analytical run, exploiting the distinct mass channels of the two isotopologues [3]. With only a single d4-labeled species, this dual-isotopologue strategy—which compensates for endogenous background and achieves accuracy within 6% of nominal and precision <5% RSD—cannot be implemented [3].

Mass spectrometry Stable isotope dilution Internal standard design

Evidence 3: Methods Using d7-4βHC Achieve 2- to 8-Fold Lower LLOQ with 8-Fold Less Plasma Volume vs. Pre-SIL-IS Methods

The introduction of stable isotope-labeled d7-4βHC as a surrogate analyte and/or internal standard dramatically improved method sensitivity compared to earlier approaches that lacked SIL-IS. The van de Merbel et al. (2011) method, which did not employ a SIL internal standard, required 400 μL of human plasma and achieved an LLOQ of 10 nM (approximately 4 ng/mL) for 4βHC [1]. The Goodenough et al. (2011) method, which deployed d7-4βHC as the surrogate analyte and d4-4βHC as the internal standard in a dual-isotopologue format, achieved an LLOQ of 2 ng/mL using only 50 μL of plasma—an 8-fold reduction in sample volume with a 2-fold improvement in sensitivity [2]. Further method evolution by Suzuki et al. (2022), using d7-4βHC (free diol, sourced from Avanti Polar Lipids) as the internal standard with UHPLC-MS/MS and di-picolinyl ester derivatization, pushed the LLOQ down to 0.5 ng/mL for both 4β-OHC and 4α-OHC [3]. The d7-4βHC acetate is the synthetic precursor to the free d7-4βHC used in all three of these increasingly sensitive methods. The foundational Honda et al. (2009) picolinyl ester derivatization method demonstrated that with stable isotope dilution, on-column detection limits for oxysterol picolinyl esters reach 2–10 fg (5–25 amol) at S/N=3 [4].

Bioanalytical method validation LC-MS/MS sensitivity LLOQ comparison

Evidence 4: The d7/d4 Dual-Isotopologue Method Achieves Accuracy Within 6% and Precision <5% RSD—Performance Unattainable with Unlabeled or Single-Isotopologue Approaches for an Endogenous Analyte

Quantifying an endogenous analyte like 4βHC requires special calibration strategies because no analyte-free blank matrix exists. The Goodenough et al. (2011) method is the definitive solution: d7-4βHC (the free diol derived from hydrolysis of the acetate-protected intermediate) is used as a surrogate analyte—it is spiked into calibration standards and QC samples prepared in native human plasma, while d4-4βHC serves as the internal standard added to all samples [1]. Both SIL analogs undergo identical sample preparation: alkaline hydrolysis (saponification), derivatization to di-picolinyl esters (DPE), and automated SPE. This design achieved intraday and interday accuracy within 6% of nominal concentrations and precision (RSD) below 5% across the validated range [1]. Critically, this dual-isotopologue approach inherently requires two isotopologues with distinct masses—a condition that only the d7/d4 pair fulfills among commercially available 4βHC isotopologues. Unlabeled 4β-hydroxy cholesterol 4-acetate (CAS 2515-18-6) cannot substitute because it is isobaric with the endogenous analyte and indistinguishable by MS. A single isotopologue (d7 alone or d4 alone) could serve as a conventional IS but cannot implement the surrogate analyte calibration strategy, which is the only validated approach that fully compensates for endogenous background in every calibration level [2].

Bioanalytical validation Endogenous biomarker quantification Surrogate analyte approach

Evidence 5: d7-4βHC-Based Quantification Detects a 220% Induction Response to Rifampicin and a 13% Suppression Response to Ketoconazole—Clinically Validated Dynamic Range

The clinical utility of d7-4βHC-enabled quantification was definitively established by Kasichayanula et al. (2014) in a 32-subject clinical study that benchmarked plasma 4βHC against intravenous and oral midazolam pharmacokinetics following administration of the potent CYP3A inducer rifampicin (RIF, 600 mg QD for 2 weeks) and the potent CYP3A inhibitor ketoconazole (KETO, 400 mg QD for 2 weeks) [1]. Compared with placebo, KETO decreased 4βHC mean values by up to 13% (P = 0.003), while RIF increased 4βHC mean values by up to 220% (P < 0.001) [1]. Within 14 days of stopping RIF, 4βHC was still returning toward baseline, consistent with the slow elimination half-life of approximately 17 days [2]. The assay used in this study employed d7-4βHC (derived from the acetate-protected synthetic route) as the internal standard. Without the deuterated standard, the precise quantification of these pharmacodynamic changes—particularly the modest 13% decrease with KETO—would fall within the variability of non-isotope-dilution methods. The Leil et al. (2014) pharmacometric analysis further demonstrated that a twofold induction in CYP3A4 activity could be reliably detected with sample sizes of N ~ 6–20 when using 4βHC measured by the d7/d4 SIL method [3].

CYP3A phenotyping Drug-drug interaction Endogenous biomarker validation

Procurement-Relevant Application Scenarios for 4β-Hydroxy Cholesterol-d7 4-Acetate (CAS 1363529-54-7)


Scenario 1: Supply Chain Assurance for Validated CYP3A Biomarker Bioanalytical Methods in Regulated DDI Studies

Pharmaceutical development teams implementing the Goodenough et al. (2011) dual-isotopologue LC-MS/MS method for plasma 4βHC quantification require both d7-4βHC (as surrogate analyte) and d4-4βHC (as internal standard) [1]. Procuring the acetate-protected d7 intermediate secures the synthetic precursor that, upon alkaline hydrolysis (the same saponification step used in plasma sample preparation), yields the free d7-4βHC standard. This is the only validated synthetic route to the d7-4βHC standard described in peer-reviewed literature, with an overall yield of 15–28% [2]. Given that the product is made-to-order with a short shelf life , advance procurement planning is essential for clinical programs that cannot afford method revalidation due to standard unavailability.

Scenario 2: Differentiating CYP3A-Mediated 4β-OHC Formation from Autoxidation Artifact Using d7-4βHC-Based Simultaneous 4β/4α Quantification

Cholesterol autoxidation during sample handling or uncontrolled storage generates 4α-OHC—the stereoisomer of 4β-OHC—independently of CYP3A activity, confounding CYP3A phenotyping if not properly controlled [1]. The Suzuki et al. (2022) UHPLC-MS/MS method uses d7-4βHC (derived from the acetate intermediate) as the internal standard for simultaneous quantification of both 4β-OHC and 4α-OHC in a single run, achieving an LLOQ of 0.5 ng/mL [1]. Laboratories sourcing the d7-acetate precursor can generate the free d7-4βHC IS needed to implement this method, enabling them to distinguish true CYP3A induction from artifactual oxysterol elevation due to oxidative stress, inflammation, or poor sample storage [2].

Scenario 3: Preclinical CYP3A Phenotyping in Low-Volume Murine Models Including Humanized-Liver Chimeric Mice

The Xu et al. (2013) LC-ESI-MS/MS method—which uses d7-4βHC and d7-cholesterol as internal standards—was specifically developed for quantifying 4βHC and cholesterol in only 5 μL of plasma, enabling longitudinal sampling from FRG KO C57Bl/6 chimeric mice with humanized livers [1]. This plasma volume is 80-fold lower than the 400 μL required by the pre-SIL-IS van de Merbel (2011) method. The acetate-protected d7 intermediate is the synthetic gateway to the d7-4βHC standard used in this assay. For CROs and pharma DMPK groups evaluating CYP3A induction liability in humanized mouse models, securing a reliable source of this compound is a prerequisite for generating translatable DDI risk data without sacrificing animals for blood volume requirements [2].

Scenario 4: Method Cross-Validation and Bridging Between GC-MS and LC-MS/MS Platforms for Oxysterol Profiling

Before the advent of LC-MS/MS methods, 4βHC was quantified as the trimethylsilyl ether by isotope-dilution GC-EI-MS using deuterium-labeled internal standards [1]. The d7-4βHC acetate intermediate can be hydrolyzed to the free diol and derivatized for either GC-MS (as TMS ether) or LC-MS/MS (as picolinyl ester), providing a single-source standard for cross-platform method bridging [2]. The Honda et al. (2009) picolinyl ester method demonstrated that with stable isotope dilution, on-column detection limits reach 2–10 fg, and inter-sample preparation variance ranges from 1.8% to 12.7% [2]. Laboratories performing multi-platform oxysterol panels benefit from the acetate-protected form's compatibility with diverse derivatization chemistries, enabling a unified procurement strategy rather than sourcing separate standards for each analytical platform.

Quote Request

Request a Quote for 4β-Hydroxy Cholesterol-d7 4-Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.